molecular formula C10H15N B1312409 N,4-diethylaniline CAS No. 4960-26-3

N,4-diethylaniline

Cat. No. B1312409
CAS RN: 4960-26-3
M. Wt: 149.23 g/mol
InChI Key: FULYIGBEGXLDLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of N,4-diethylaniline is 149.2328 . The IUPAC Standard InChI is InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . The IUPAC Standard InChIKey is GGSUCNLOZRCGPQ-UHFFFAOYSA-N . The CAS Registry Number is 91-66-7 .


Physical And Chemical Properties Analysis

N,4-diethylaniline is insoluble in water . It has a flash point of 185°F . It is strongly corrosive and irritating to skin, eyes, and mucous membranes .

Scientific Research Applications

Enzymatic Blood Glucose Determination

N,4-diethylaniline is used in colorimetric assays for the determination of blood glucose levels. The compound participates in the peroxidase oxidative coupling reaction with 4-amino-antipyrine, which is induced by the hydrogen peroxide produced from glucose by glucose oxidase action at pH 7. This method allows for a quick and efficient measurement of glucose levels in plasma or serum samples .

Biodegradation in Contaminated Aquifers

Studies have explored the biodegradation of N,4-diethylaniline in contaminated aquifers. The effectiveness of biosparging—a remediation technology that introduces air into contaminated groundwater to enhance biodegradation—is evaluated by monitoring the decrease in concentration of N,4-diethylaniline over time in aerobic microcosm experiments .

Physical and Chemical Property Analysis

The compound’s physical and chemical properties are extensively studied and documented. Data on these properties is crucial for various applications, including environmental monitoring and chemical synthesis. The Thermodynamics Research Center (TRC) provides a wealth of information through resources like the Thermo Data Engine (TDE) for pure compounds .

Safety and Hazards

N,4-diethylaniline is moderately toxic by inhalation, absorption, and ingestion . It can cause damage to organs through prolonged or repeated exposure . It may be fatal if inhaled, swallowed, or absorbed through the skin . Exposure can cause nausea, dizziness, headache, damage to the eyes, and blood effects .

Mechanism of Action

Target of Action

N,4-Diethylaniline is a tertiary amine, featuring a diethylamino group attached to a phenyl group A similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

It is known that tertiary amines like n,4-diethylaniline can neutralize acids in exothermic reactions to form salts plus water . They may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

Biochemical Pathways

N-dealkylation is a common metabolic process for tertiary amines . This process removes chemicals that contain tertiary amines and are foreign to the body through an oxidative pathway .

Pharmacokinetics

A study on aniline and its dimethyl derivatives showed that the elimination rates of aniline; 2,4-dimethylaniline; and 3,5-dimethylaniline based on rat plasma versus time curves were generally rapid compared with those of 2,3-; 2,5-; 2,6-; and n,2-dimethylaniline .

Result of Action

It is known that n,4-diethylaniline can neutralize acids in exothermic reactions to form salts plus water . It may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,4-Diethylaniline. For instance, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . More research is needed to fully understand the environmental influences on N,4-Diethylaniline’s action.

properties

IUPAC Name

N,4-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULYIGBEGXLDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423923
Record name N-ethyl-p-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-diethylaniline

CAS RN

4960-26-3
Record name N-ethyl-p-Ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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